molecular formula C7H10O2 B2850141 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde CAS No. 2167773-14-8

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde

Cat. No.: B2850141
CAS No.: 2167773-14-8
M. Wt: 126.155
InChI Key: YGCRAEYPSSRJBC-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is a chemical compound with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo[2.1.1]hexane ring system. It is used in various chemical and industrial applications due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxabicyclo[2.1.1]hexane with an aldehyde group. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or recrystallization to achieve the required purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde is unique due to its specific reactivity and the presence of an aldehyde group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-2-7(3-6,4-8)9-5-6/h4H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCRAEYPSSRJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167773-14-8
Record name 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
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